Cas no 2008672-98-6 (3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile)

3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is a specialized pyrazole-based nitrile compound with a unique structural configuration. Its key features include a reactive amino group and a sterically hindered nitrile moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound's stability, conferred by the dimethyl-substituted propanenitrile backbone, enhances its utility in multi-step reactions. Its pyrazole ring offers potential for heterocyclic derivatization, while the amino group provides a site for further functionalization. This compound is particularly valuable in the development of agrochemicals, pharmaceuticals, and fine chemicals, where precise molecular modifications are required. Its well-defined structure ensures consistent reactivity and purity in synthetic workflows.
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile structure
2008672-98-6 structure
Product Name:3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile
CAS No:2008672-98-6
MF:C9H14N4
MW:178.234261035919
CID:5896441
PubChem ID:165480821
Update Time:2025-05-22

3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile
    • 2008672-98-6
    • EN300-1111632
    • Inchi: 1S/C9H14N4/c1-7-4-13(12-8(7)11)6-9(2,3)5-10/h4H,6H2,1-3H3,(H2,11,12)
    • InChI Key: XYCIGRUBVYMVKW-UHFFFAOYSA-N
    • SMILES: N1(C=C(C)C(N)=N1)CC(C#N)(C)C

Computed Properties

  • Exact Mass: 178.121846464g/mol
  • Monoisotopic Mass: 178.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 67.6Ų

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Additional information on 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile

Comprehensive Overview of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile (CAS No. 2008672-98-6)

The compound 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile (CAS No. 2008672-98-6) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrazole ring with an amino and methyl substitution, along with a nitrile functional group, makes it a versatile intermediate for synthesizing biologically active compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate enzyme activity and interact with biological targets.

In recent years, the demand for heterocyclic compounds like 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile has surged due to their role in developing small-molecule therapeutics. This compound’s nitrile group is a key feature, as it often enhances binding affinity and metabolic stability in drug candidates. Additionally, the pyrazole moiety is a common scaffold in kinase inhibitors, a hot topic in oncology research. Users searching for “pyrazole derivatives in drug design” or “nitrile-containing bioactive molecules” will find this compound highly relevant to their queries.

The synthesis of CAS No. 2008672-98-6 typically involves multi-step organic reactions, including cyclization and functional group transformations. Its 2,2-dimethylpropanenitrile backbone provides steric hindrance, which can influence the compound’s reactivity and selectivity. This property is particularly valuable in medicinal chemistry, where researchers aim to optimize drug-like properties. Recent discussions in scientific forums highlight the growing interest in “sterically hindered nitriles” and their applications in high-throughput screening.

From an industrial perspective, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is also explored for its potential in agrochemical formulations. The amino and methyl substitutions on the pyrazole ring can enhance interactions with plant enzymes, making it a candidate for developing novel pesticides or herbicides. Searches related to “pyrazole-based agrochemicals” or “nitrile functional groups in crop protection” align well with this compound’s profile.

Quality control and analytical characterization of CAS No. 2008672-98-6 are critical for ensuring its suitability in research and industrial applications. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify purity and structural integrity. Users frequently search for “analytical methods for nitrile compounds” or “HPLC protocols for heterocyclic amines”, underscoring the need for reliable data on this compound.

In summary, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile (CAS No. 2008672-98-6) is a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its structural features, including the pyrazole ring and nitrile group, make it a valuable building block for innovative research. As interest in small-molecule drug discovery and sustainable agrochemicals grows, this compound is likely to remain a focal point for scientists and industry professionals alike.

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